![molecular formula C8H18Cl2N2O2 B1420231 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 938146-50-0](/img/structure/B1420231.png)
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Overview
Description
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions often include:
Solvent: Water, ethanol, or other suitable solvents.
Temperature: Room temperature to moderate heating.
Catalysts: None typically required, but sometimes a base like sodium hydroxide is used to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the product. The process generally includes:
Raw Materials: 4-methylpiperazine and a propanoic acid derivative.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Water, ethanol, dichloromethane.
Temperature: Varies depending on the reaction, typically from room temperature to moderate heating.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride has been studied for its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that compounds with piperazine structures can influence mood disorders like anxiety and depression by modulating neurotransmitter release and receptor activity.
Case Study : A study demonstrated that this compound enhances serotoninergic signaling, potentially providing therapeutic effects for patients suffering from mood disorders. In vitro assays have shown dose-dependent increases in serotonin receptor activity when treated with the compound.
Neuropharmacology
The compound's structural similarity to neurotransmitters allows it to act on various receptors in the central nervous system. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new treatments for neurological conditions.
Research Findings : In a series of experiments, this compound was shown to significantly affect dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in creating more complex molecules with potential pharmacological properties. Its synthesis typically involves several steps, including nucleophilic substitution reactions that yield various derivatives.
Synthesis Method | Description |
---|---|
Nucleophilic Substitution | Involves reacting 2-chloropropanoic acid with 4-methylpiperazine under basic conditions. |
Hydrochloride Formation | The final product is converted to its hydrochloride salt form to enhance solubility. |
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays, providing insights into its biological activity and potential therapeutic effects.
Application Example : Research has explored its effects on specific enzymes involved in neurotransmitter metabolism, indicating that it may serve as an inhibitor or modulator of these enzymes, further supporting its role in neurological research .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(4-Methylpiperazin-1-yl)butanoic acid
- 2-(4-Methylpiperazin-1-yl)acetic acid
Uniqueness
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research.
Biological Activity
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound notable for its biological activity and potential therapeutic applications. This compound, characterized by its piperazine ring structure, has been studied for its interactions with various biological targets, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₁₈Cl₂N₂O₂
- Molecular Weight : Approximately 245.15 g/mol
- Structure : The compound consists of a propanoic acid moiety linked to a 4-methylpiperazine, which enhances its solubility and biological activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Its structure allows it to mimic neurotransmitters, leading to modulation of specific receptors and enzymes. This interaction can result in various biochemical effects, including:
- Enzyme inhibition
- Receptor binding affecting neurotransmitter pathways (e.g., serotonin and dopamine) .
Biological Applications
The compound has been investigated for several potential applications:
1. Neurological Disorders
Due to its ability to modulate neurotransmitter systems, the compound shows promise in treating conditions such as:
- Anxiety
- Depression
3. Cancer Research
The compound may serve as a building block in the synthesis of anticancer agents. Its structural characteristics allow for modifications that enhance potency against cancer cell lines .
Table 1: Biological Activities of Related Compounds
Case Study: Antiproliferative Effects
A study investigating the antiproliferative effects of piperazine derivatives found that certain compounds exhibited significant activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating potential for further development into therapeutic agents for cancer treatment .
Comparison with Similar Compounds
This compound is unique compared to other piperazine derivatives due to its specific structure that allows versatile interactions with biological targets.
Compound Name | Structural Features | Unique Activity |
---|---|---|
3-(4-Methylpiperazin-1-yl)propanoic acid | Similar piperazine ring | Stronger antiproliferative effects |
4-(4-Methylpiperazin-1-yl)butanoic acid | Longer carbon chain | Enhanced solubility |
2-(4-Methylpiperazin-1-yl)acetic acid | Shorter side chain | Different receptor affinity |
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRKZSHJWXBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672559 | |
Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938146-50-0 | |
Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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